2-Hydroxymestranol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZENPUQVKMJH-CNNNQZGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948909 | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26011-40-5 | |
| Record name | 2-Hydroxymestranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxymestranol
Established Chemical Synthesis Pathways for 2-Hydroxymestranol
Several chemical routes have been developed for the synthesis of this compound. These methods often involve the selective introduction of a hydroxyl group at the C-2 position of the steroid A-ring.
One established method for synthesizing this compound is through the direct oxidation of mestranol (B1676317). This transformation can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). researchgate.netnih.govresearchgate.netresearchgate.net This approach allows for the introduction of a hydroxyl group onto the aromatic A-ring of mestranol. The oxidation of mestranol with m-chloroperbenzoic acid has been described as a method for the synthesis of both 2-hydroxy and 4-hydroxymestranol. researchgate.netnih.govresearchgate.net
Novel synthetic routes to 2-hydroxyl steroidal estrogens, including potentially this compound, have been explored. One such route involves a two-step process starting from estrone (B1671321) or estradiol (B170435), utilizing 2-acetylation followed by Dakin oxidation. capes.gov.brpsu.edu The Dakin oxidation typically involves the conversion of an aromatic aldehyde or ketone to a phenol (B47542) using alkaline hydrogen peroxide, often requiring a hydroxyl group in the ortho- or para-position. rsc.org While this specific route is described for estrone and estradiol, the principle of introducing a hydroxyl group via oxidation after functionalization of the A-ring is relevant to the synthesis of 2-hydroxylated steroids.
Synthesis of this compound Derivatives and Related Analogs for Research Purposes
The synthesis of derivatives and related analogs of this compound is crucial for research aimed at understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). oncodesign-services.com These synthetic efforts often involve targeted chemical modifications to explore the impact of different substituents and structural changes on the compound's properties.
The preparation of positional isomers, such as 4-hydroxymestranol, and other catechol estrogen derivatives is an important aspect of studying the metabolic fate and biological activity of this compound. As mentioned earlier, the oxidation of mestranol with m-chloroperbenzoic acid can yield both 2-hydroxy and 4-hydroxymestranol, highlighting a method for obtaining these positional isomers. researchgate.netnih.govresearchgate.net Catechol estrogens are characterized by having two hydroxyl groups on the aromatic A-ring.
Targeted chemical modifications are performed to create SAR probes, which are compounds with systematic structural variations used to investigate how these changes affect biological activity. oncodesign-services.comnih.gov For this compound, this could involve modifications to the steroid backbone, the methoxy (B1213986) group, the ethynyl (B1212043) group, or the newly introduced hydroxyl group at C-2. These modifications help in identifying key structural features responsible for interaction with biological targets, such as estrogen receptors. ontosight.ai While specific details on the synthesis of this compound SAR probes were not extensively detailed in the search results, the general principle of synthesizing derivatives with planned structural changes is a standard approach in medicinal chemistry and steroid research to define SAR oncodesign-services.comnih.govresearchgate.netnih.govmdpi.com, including for steroidal compounds psu.edu.
Biochemical and Molecular Mechanisms of 2 Hydroxymestranol Action
Steroid Receptor Binding and Interaction Analysis
The primary mechanism of action for estrogenic compounds like 2-Hydroxymestranol involves binding to estrogen receptors (ERs), which are ligand-activated transcription factors. thermofisher.comnih.gov These receptors mediate the cellular responses to estrogens by modulating gene expression. thermofisher.comnih.gov
Molecular Basis of Estrogen Receptor Binding Affinity
Estrogen receptors, including the subtypes ERα and ERβ, possess a ligand-binding domain that specifically recognizes and binds to estrogenic molecules. thermofisher.com The binding affinity of a compound to these receptors is determined by the precise fit and interactions between the ligand's chemical structure and the amino acid residues within the receptor's binding pocket. rcsb.orgembopress.org These interactions involve various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. du.ac.inijper.org
The presence and position of functional groups on the steroid backbone of this compound, such as the hydroxyl group at the C-2 position, the methoxy (B1213986) group at C-3, and the ethynyl (B1212043) group at C-17α, contribute to its interaction profile with the estrogen receptor. cymitquimica.comontosight.ai These groups can influence the compound's ability to enter and orient itself within the binding pocket, as well as form specific contacts with key residues, thereby affecting its binding affinity.
While direct quantitative binding affinity data for this compound to ERα and ERβ is not extensively detailed in the immediately available search results, its parent compound, mestranol (B1676317), is known to have a significantly lower relative binding affinity for estrogen receptors compared to endogenous estradiol (B170435) and synthetic ethinylestradiol. wikipedia.org Mestranol's relative binding affinity for the estrogen receptor has been reported to be in the range of 0.1 to 2.3% relative to estradiol (100%). wikipedia.org Given that this compound is a metabolite of mestranol, its binding affinity is also expected to be influenced by the structural modifications compared to the parent compound and other estrogens. Studies on other 2-hydroxyestrogens, such as 2-(hydroxymethyl)estradiol, have shown lower affinity for the estrogen receptor compared to estradiol. nih.gov
Influence of Stereochemistry on Receptor Recognition and Binding
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the recognition and binding of ligands to chiral receptors like ERs. rcsb.orgwikipedia.orgnih.govdrugbank.com The specific stereochemistry of this compound, including the configuration at chiral centers within its cyclopenta[a]phenanthrene backbone and the orientation of its functional groups, dictates its precise three-dimensional shape. cymitquimica.comontosight.ai
Estrogen receptors exhibit selectivity for specific stereoisomers. rcsb.orgwikipedia.orgnih.govdrugbank.com A proper spatial orientation and arrangement of chemical features are required for optimal interaction with the binding site, often described by a "three-point interaction" model. rcsb.orgwikipedia.org Different stereoisomers of a compound can have significantly different binding affinities and biological activities because they cannot all align simultaneously with the corresponding binding regions of the receptor. rcsb.orgwikipedia.orgnih.gov
The defined stereochemistry of this compound, such as the (8S,9S,13S,14S)- configuration mentioned in one source, is therefore crucial for its specific recognition and binding to the estrogen receptor subtypes. cymitquimica.com Any variations in stereochemistry would likely lead to altered binding poses, different interaction profiles with the receptor's amino acid residues, and consequently, modified binding affinity and biological response.
Comparative Analysis of this compound with other Steroidal Ligands
Comparing the receptor binding of this compound with other steroidal ligands, such as estradiol, ethinylestradiol, and its parent compound mestranol, highlights the impact of structural differences on binding affinity. Estradiol is a high-affinity endogenous ligand for both ERα and ERβ. clockss.org Ethinylestradiol, a synthetic estrogen and the active form of mestranol, also exhibits high binding affinity for ERs. wikipedia.orgclockss.org As mentioned, mestranol has a considerably lower affinity than estradiol and ethinylestradiol. wikipedia.org
Enzyme Interactions Beyond Primary Metabolism
Beyond its interaction with steroid receptors, this compound may also interact with various enzyme systems in the body. While its primary metabolic fate involves enzymatic transformations, interactions with enzymes beyond these metabolic pathways can also be functionally significant.
Investigation of this compound's Modulation of Specific Enzyme Activities
Steroids and their metabolites can influence the activity of various enzymes, including those involved in drug metabolism and other physiological processes. libretexts.orgelifesciences.orglibretexts.org The search results indicate that 2-hydroxyestrogens, a class of compounds that includes this compound, can interact with enzymes of drug metabolism. scispace.com Mestranol itself has been noted to bind irreversibly to enzymes such as cytochrome P450 and glutathione (B108866) S-transferase. cymitquimica.com
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of both endogenous compounds, such as steroids, and xenobiotics, including drugs. libretexts.orgelifesciences.orglibretexts.org Modulation of CYP enzyme activity by a compound can lead to altered metabolism of other co-administered substances or endogenous molecules. libretexts.orgabdn.ac.uktaylorandfrancis.comfocusontoxpath.com Modulation can occur through enzyme inhibition, where the compound reduces enzyme activity, or enzyme induction, where it increases enzyme synthesis or activity. libretexts.orgabdn.ac.uktaylorandfrancis.comfocusontoxpath.com
Glutathione S-transferases (GSTs) are another group of enzymes involved in detoxification and metabolism, often conjugating glutathione to various substrates. cymitquimica.com The irreversible binding of mestranol to GSTs suggests a potential for interaction with this enzyme family. cymitquimica.com
While the provided search results mention the interaction of 2-hydroxyestrogens with drug metabolism enzymes and the binding of mestranol to CYP and GST enzymes, specific detailed research findings on the modulation (inhibition or induction) of particular enzyme activities by this compound itself, beyond its own metabolic transformation, were not explicitly found. However, based on its structural similarity to other interacting steroids and its metabolic context, it is plausible that this compound could influence the activity of certain enzymes.
Design and Execution of In Vitro Enzyme Interaction Assays
In vitro enzyme interaction assays are fundamental tools used to investigate whether a compound modulates the activity of a specific enzyme and to characterize the nature of this interaction (e.g., inhibition type, potency). ijper.orgnih.govrsc.orgsigmaaldrich.comgeomar.de These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound (in this case, this compound) under controlled conditions (pH, temperature, buffer composition). rsc.orgsigmaaldrich.com
The design of such assays for this compound would involve:
Enzyme Selection: Choosing specific enzymes of interest, such as relevant cytochrome P450 isoforms (e.g., those known to metabolize steroids or drugs), glutathione S-transferases, or other enzymes potentially involved in pathways influenced by estrogens or their metabolites.
Substrate Selection: Using a known substrate for the selected enzyme that produces a detectable product or causes a measurable change upon enzymatic conversion.
Assay Method: Employing a suitable detection method to quantify enzyme activity, such as spectrophotometry, fluorescence, or liquid chromatography-mass spectrometry, depending on the nature of the substrate and product. nih.govrsc.orgsigmaaldrich.com
Incubation Conditions: Optimizing pH, temperature, incubation time, and enzyme and substrate concentrations to ensure linearity of the reaction in the absence of the inhibitor. rsc.orgsigmaaldrich.com
Testing Compound (this compound) Concentration Range: Evaluating the effect of varying concentrations of this compound on enzyme activity to determine its potency and efficacy as a modulator.
Data Analysis: Analyzing the data to determine inhibition or induction parameters (e.g., IC50 values for inhibitors, Km and Vmax changes for kinetic analysis) and to understand the mechanism of interaction (e.g., competitive, non-competitive). du.ac.inwikipedia.org
For example, to investigate the potential inhibition of a specific CYP isoform by this compound, an assay could utilize recombinant human CYP enzymes and a fluorescent or chromogenic substrate specific to that isoform. sigmaaldrich.com By measuring the rate of substrate turnover in the presence of increasing concentrations of this compound, researchers could determine if inhibition occurs and calculate an IC50 value. du.ac.in Similarly, enzyme induction could be assessed by measuring enzyme expression levels or activity in cells treated with this compound. abdn.ac.uktaylorandfrancis.comfocusontoxpath.com
While the specific results of such in vitro enzyme interaction assays for this compound were not detailed in the search results, these methodologies represent the standard approach to scientifically investigate the compound's potential to modulate enzyme activities beyond its primary metabolism.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Correlation of this compound Structural Features with Biological Responses
The chemical structure of this compound features a cyclopenta[a]phenanthrene backbone, characteristic of steroids ontosight.ai. It also includes a norpregna backbone, a methoxy group, and an alkyne side chain ontosight.ai. These modifications from natural steroid hormones impart specific biological properties ontosight.ai. The presence of the ethynyl and methoxy groups, in particular, is noted to affect its binding affinity to estrogen receptors and its metabolic stability ontosight.ai.
SAR studies on steroids have shown that the physiological activity is dependent on the structure, including the type, number, spatial orientation, and reactivity of functional groups on the tetracyclic core, as well as the oxidation state of the rings scispace.comresearch-solution.com. For instance, the aromatization of ring A confers an estrogenic effect scispace.com.
Insights from Analog Studies on Key Pharmacophoric Elements
Studies involving analogs of steroids, including those related to mestranol and its metabolites, provide insights into the key pharmacophoric elements responsible for their activity scribd.comhust.edu.vnresearchgate.net. While specific detailed analog studies solely focused on this compound analogs and their SAR were not extensively detailed in the search results, general principles from related steroid research can be applied.
Analogs with modifications at different positions of the steroid skeleton can undergo chemical functionalization, such as hydroxylation, which can be carried out in a chemo-, regio-, and stereoselective manner scispace.com. Biotransformation studies of related compounds like norethisterone and mestranol with microorganisms have shown that hydroxylation can occur at various positions, yielding different metabolites scribd.comhust.edu.vnresearch-solution.com. For example, microbial transformation of mestranol (75) yielded 6β-hydroxymestranol (77) and 6β,12β-dihydroxymestranol (78), indicating specific sites of modification influenced by the existing functional groups scribd.comhust.edu.vnresearch-solution.com.
These biotransformation studies on related steroids highlight how the introduction or modification of hydroxyl groups at specific positions can alter the resulting compounds and their potential biological activities. This indirectly supports the concept that the position and orientation of the hydroxyl group at the C-2 position in this compound, along with the methoxy at C-3 and the ethynyl at C-17, are likely critical pharmacophoric elements influencing its interaction with biological targets, particularly estrogen receptors.
Data from biotransformation studies of mestranol (75) by Cunninghamella elegans (NRRL 1392) showed the following products and yields scribd.comhust.edu.vnresearch-solution.com:
| Compound | Yield (%) |
| Mestranol (75) | - |
| 6β-hydroxymestranol (77) | 2.8 |
| 6β,12β-dihydroxymestranol (78) | 3.6 |
Analytical Methodologies for 2 Hydroxymestranol and Its Metabolites
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide invaluable information about the molecular structure of 2-Hydroxymestranol and its metabolites by examining their interaction with electromagnetic radiation.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR provides detailed information about the chemical environment of different atoms within a molecule, including the types of functional groups present, the connectivity of atoms, and the spatial arrangement of the molecule. rsc.orgbyjus.com
In the context of steroid analysis, including compounds like this compound, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the presence and position of substituents such as hydroxyl and methoxy (B1213986) groups, as well as the characteristic steroid ring system. The chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR spectra provide insights into the number and environment of hydrogen atoms. rsc.orgchemguide.co.uk ¹³C NMR spectroscopy, on the other hand, reveals the carbon skeleton of the molecule and the hybridization state of carbon atoms. nih.gov Analyzing the ¹H and ¹³C NMR spectra of this compound and its metabolites allows for the unambiguous assignment of structures by comparing experimental data with known spectral databases or predicted values.
Utilization of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. cognitoedu.orgsavemyexams.com MS is particularly useful for confirming the molecular formula of this compound and identifying its metabolites, which will have different molecular weights due to metabolic transformations such as hydroxylation, demethylation, or conjugation. nih.gov
The process typically involves ionizing the sample molecules, separating the resulting ions based on their m/z ratio, and detecting them. cognitoedu.org The molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ depending on the ionization mode) corresponds to the molecular weight of the compound. cognitoedu.orgsavemyexams.com Furthermore, fragmentation analysis in MS (e.g., using tandem MS, MS/MS) involves breaking down the molecular ion into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure and can provide crucial information for structural elucidation and confirmation of substructures within this compound and its metabolites. pressbooks.pubtutorchase.com By analyzing the fragmentation pathways, researchers can deduce the positions of functional groups and the nature of structural changes that occurred during biotransformation. nih.govtutorchase.com Predicted collision cross-section values can also provide additional structural information. uni.lu
Complementary Use of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. Specific functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carbon-carbon double or triple bonds, exhibit characteristic absorption frequencies in the IR spectrum. uobabylon.edu.iqscholarsresearchlibrary.com Comparing the IR spectra of this compound and its metabolites can help identify the presence or absence of these functional groups, indicating where metabolic modifications have occurred. scholarsresearchlibrary.commu-varna.bg
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which is related to the electronic transitions within the molecule. uobabylon.edu.iqprocess-insights.com Compounds with conjugated double bonds or aromatic rings, like steroids, exhibit absorption in the UV-Vis region. uobabylon.edu.iqlibretexts.org Changes in the UV-Vis spectrum of a metabolite compared to the parent compound can indicate alterations in the chromophoric system, such as the introduction or removal of double bonds or changes in the electronic environment of aromatic rings. mu-varna.bg While less informative for complete structural elucidation than NMR or MS, IR and UV-Vis spectroscopy serve as valuable complementary techniques for confirming the presence of specific functional groups and conjugated systems in this compound and its biotransformation products. uobabylon.edu.iqscholarsresearchlibrary.com
Chromatographic Separation Methods for Identification and Quantification
Chromatographic techniques are essential for separating complex mixtures containing this compound and its metabolites, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling and Identification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used and powerful hyphenated technique for the separation, identification, and quantification of metabolites in complex biological or environmental samples. mdpi.comevotec.commdpi.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net The separated compounds then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. nih.govmdpi.com
HPLC-MS is particularly well-suited for metabolite profiling, which involves the comprehensive analysis of all or a large subset of metabolites in a sample. evotec.comnih.govnih.gov By using appropriate HPLC columns and mobile phases, this compound and its relatively polar metabolites (e.g., hydroxylated or conjugated products) can be effectively separated. d-nb.info The coupled MS detector allows for the detection and identification of these separated compounds based on their characteristic m/z values and fragmentation patterns. nih.govevotec.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of metabolites and differentiate between compounds with similar nominal masses. evotec.com Tandem MS (MS/MS) experiments provide more detailed structural information through fragmentation analysis, aiding in the confident identification of both known and novel biotransformation products of this compound. nih.govmdpi.com
Development of Targeted Chromatographic Assays for this compound and its Biotransformation Products
While untargeted metabolite profiling using HPLC-MS is valuable for discovering new metabolites, targeted chromatographic assays are developed for the specific and sensitive quantification of this compound and its known biotransformation products. nih.govchromatographyonline.commdpi.com These assays focus on optimizing the chromatographic separation and detection parameters for a predefined list of analytes. nih.govchromatographyonline.com
Targeted assays often utilize techniques like HPLC coupled with highly sensitive detectors such as tandem mass spectrometers (HPLC-MS/MS). nih.govchromatographyonline.com HPLC-MS/MS offers enhanced selectivity and sensitivity by employing multiple stages of mass analysis. This allows for the specific detection and quantification of target compounds even in complex matrices with minimal interference. chromatographyonline.com The development of a targeted assay involves selecting appropriate chromatographic columns and mobile phases to achieve optimal separation of the target analytes from the sample matrix and potential interferences. d-nb.infonih.gov Furthermore, the MS/MS parameters (precursor ions, fragment ions, and collision energies) are optimized for each target compound to ensure high sensitivity and specificity. chromatographyonline.com These targeted assays are essential for quantitative studies, such as determining the concentration of this compound and its metabolites in biological fluids or environmental samples, and for investigating their pharmacokinetic or environmental fate. mdpi.comnih.gov Sample preparation methods, such as solid-phase extraction (SPE), are often integrated into targeted assays to isolate and concentrate the analytes of interest from complex matrices, improving sensitivity and reducing matrix effects. d-nb.infomdpi.com
Advanced Structural Elucidation Strategies
Structural elucidation of this compound and its metabolites often requires the application of advanced analytical techniques that can provide detailed information about their molecular architecture. Integrated spectroscopic approaches and high-resolution mass spectrometry are fundamental in this process.
Integrated Spectroscopic Data Analysis for Complex Metabolites
Integrated spectroscopic data analysis, particularly combining Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), is a powerful strategy for the structural elucidation of complex metabolites, including hydroxylated steroids. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule through the analysis of characteristic chemical shifts and coupling patterns in 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC). ctdbase.org This technique is highly valuable for unambiguous compound identification and can provide precise quantitative data. wikipedia.org
While MS provides information on the molecular weight and fragmentation patterns, NMR offers complementary data that is crucial for confirming the structure, especially for isomers or closely related compounds that might have similar mass spectral data. The combined use of these techniques allows for a more comprehensive understanding of the metabolite's structure, often enabling the differentiation of subtle structural variations. ontosight.ai Spectral databases containing MS and NMR references are important resources used in this identification process. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate mass determination of this compound and its metabolites. Unlike lower-resolution instruments that measure nominal mass, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, providing the 'exact mass' of an ion. wikipedia.org This high level of accuracy is critical for determining the elemental composition of an unknown compound or confirming the molecular formula of a putative metabolite. wikipedia.org
Technological advancements in HRMS, such as Orbitrap analyzers, enable extremely high sensitivity and high resolution accurate mass (HRAM) measurements. wikipedia.orgnih.gov HRAM is particularly beneficial in complex biological samples where numerous metabolites are present, as it allows for the resolution of isobaric compounds (molecules with the same nominal mass but different elemental compositions) that would appear as a single peak in lower-resolution systems. nih.govciteab.com Accurate mass measurements, often within a few parts per million (ppm) error, significantly increase confidence in peak assignments and subsequent compound identification and quantification in metabolomics studies. nih.govctdbase.org LC-HRMS methods, sometimes coupled with techniques like All Ion Fragmentation (AIF), utilize accurate mass alongside other criteria like retention time and MS/MS spectra to enhance the specificity of metabolite annotation. ctdbase.org
Validation and Standardization of Analytical Procedures in Chemical Research
The validation and standardization of analytical procedures for the analysis of this compound and its metabolites are paramount to ensure the reliability, accuracy, and comparability of research findings across different laboratories and studies. Standardization aims to minimize variability and inaccuracy in analytical measurements. wikipedia.orgwikipedia.orgwikipedia.org
Validation involves a systematic process to confirm that an analytical method is suitable for its intended purpose. Key validation parameters for methods analyzing steroid metabolites by techniques like LC-MS/MS include assessing the lower and upper limits of quantification (LLOQ and ULOQ), linearity, precision (intra- and inter-day variability), accuracy, and recovery. wikipedia.org Metabolite stability under various storage and handling conditions is also a crucial aspect of validation. wikipedia.org
Theoretical and Computational Studies of 2 Hydroxymestranol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the time-dependent behavior of molecular systems. ebsco.com They involve simulating the motion of atoms and molecules based on predefined force fields, allowing researchers to observe conformational changes, interactions, and dynamic properties over time. ebsco.comiaanalysis.combonvinlab.org These simulations can provide detailed information about molecular structural dynamics, transition states, and the patterns and intensity of intermolecular interactions. iaanalysis.com
Conformational Analysis and Stereochemical Characterization
Ligand-Protein Docking Studies of 2-Hydroxymestranol with Receptor Targets
Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand molecule, such as this compound, to a protein target. bonvinlab.orgresearchgate.netjscimedcentral.comlabshare.cn This method aims to determine the most stable complex formed between the ligand and the receptor by searching for putative binding poses and ranking them based on a scoring function. bonvinlab.orgjscimedcentral.com This can provide insights into the potential receptor targets of this compound and how it might interact with them. ontosight.aibonvinlab.org While the search results discuss ligand-protein docking in general bonvinlab.orgresearchgate.netjscimedcentral.comlabshare.cnresearchgate.net and mention that this compound's active metabolite can bind to estrogen receptors ontosight.ai, specific detailed findings of docking studies of this compound with particular receptor targets were not found within the provided snippets. Steroids, in general, interact with enzymes and receptors in a specific manner, with small structural changes leading to major biological differences. scribd.com Estrogen receptors are known targets for synthetic estrogens like this compound. ontosight.aiontosight.aiscribd.com
Simulation of Molecular Interactions and Binding Poses
Simulating molecular interactions and binding poses, often as part of molecular dynamics simulations following docking, helps to refine the predicted binding poses and understand the stability and dynamics of the ligand-protein complex over time. iaanalysis.comnih.govnih.govnih.govunpad.ac.id Molecular dynamics simulations can reveal the patterns and intensity of interactions such as hydrogen bonding, ionic interactions, and van der Waals forces, allowing for a quantitative assessment of binding forces and specificity. iaanalysis.com Analyzing the stability and dynamics of docked structures through simulations can provide further validation of predicted binding poses. iaanalysis.comresearchgate.net While the search results describe the general principles and applications of simulating molecular interactions and binding poses iaanalysis.comresearchgate.netnih.govnih.govnih.govunpad.ac.idmdpi.com, specific simulation studies detailing the molecular interactions and binding poses of this compound were not present in the provided snippets. However, studies on other ligands demonstrate how these simulations can assess binding stability and identify key interactions. researchgate.netnih.govmdpi.comresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, reaction pathways, and energy profiles of chemical transformations. nih.gov
Electronic Structure Properties and Reactivity Predictions
Quantum chemical calculations can be used to determine the electronic structure properties of this compound, such as HOMO and LUMO energies, partial charges, and electrostatic potentials. These properties are crucial for understanding the molecule's reactivity and how it might participate in chemical reactions. europa.eu Reactivity predictions based on electronic structure can help anticipate how this compound might be metabolized or interact with other molecules. nih.goveuropa.euyoutube.com While the search results discuss the use of quantum chemical methods for reactivity predictions and analyzing electronic structure properties in general nih.goveuropa.euarxiv.org, specific quantum chemical calculations detailing the electronic structure properties and reactivity predictions for this compound were not found in the provided snippets.
Energetic Profiling of Chemical and Enzymatic Transformations
Quantum chemical calculations can also be employed to study the energetics of chemical and enzymatic transformations involving this compound. This involves calculating the energy profiles of reaction pathways, including transition states and intermediates, to understand the feasibility and mechanisms of these transformations. nih.gov For example, these calculations can provide insights into the metabolic pathways of this compound, such as hydroxylation or methylation reactions, by determining the activation energies and reaction energies of the involved steps. acs.org While the search results mention energetic profiling in the context of chemical reactions and transformations nih.gov, and this compound is known to be metabolized ontosight.ai, specific detailed findings from quantum chemical calculations on the energetic profiling of chemical or enzymatic transformations of this compound were not present in the provided snippets. However, studies on other compounds illustrate how these calculations can predict reactivity and analyze transition state energies. nih.gov
In Silico Approaches for Structure-Function Relationship Predictions
In silico approaches utilize computational methods to model and predict the relationship between a compound's chemical structure and its biological function or activity. These methods are valuable in chemical biology and drug discovery for screening, prioritizing compounds, and understanding potential interactions without requiring extensive experimental work. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the Prediction of Activity Spectra for Substances (PASS) are commonly employed. nih.govmdpi.combiorxiv.orgresearchgate.netnih.govnih.govacademie-sciences.frunimi.it These methods analyze structural features and compare them to databases of known active compounds to infer potential biological effects or interactions with biological targets, such as proteins. researchgate.netnih.govacademie-sciences.fr The accuracy of these predictions depends heavily on the quality and relevance of the training data used to build the models. nih.govnih.gov
Development of Predictive Models for Biochemical Activities
The development of predictive models for biochemical activities involves building computational models that can forecast how a chemical compound might interact with biological systems or exhibit specific biochemical effects. These models are often based on machine learning algorithms applied to large datasets of compounds with known activities. nih.govmdpi.comnih.govmdpi.com Examples include models for predicting cytotoxicity against various cell lines or predicting binding to plasma proteins, which is a key pharmacokinetic property. mdpi.comnih.govway2drug.com
Predictive models can estimate the likelihood of a compound possessing a certain activity (qualitative prediction) or even predict quantitative measures like IC50 or GI50 values. mdpi.comway2drug.com The process typically involves selecting relevant molecular descriptors that capture the structural and physicochemical properties of the compounds, training an algorithm on a dataset of known active and inactive compounds, and validating the model's performance using cross-validation or external test sets. nih.govmdpi.comnih.gov While general methodologies for developing such models are well-established and applied to numerous compounds, specific detailed research on the development of predictive models specifically for the biochemical activities of this compound was not prominently found in the consulted literature. However, the structural information available for this compound nih.govuni.lu would allow its inclusion in broader predictive modeling studies if relevant biological activity data were available.
Computational Metabolomics and Metabolic Pathway Analysis
Computational metabolomics involves the use of computational tools and statistical methods to analyze and interpret metabolomics data, which comprises the complete set of small-molecule metabolites within a biological sample. mdpi.commpg.demountsinaiexposomics.org This field is crucial for identifying metabolites, understanding metabolic profiles, and determining how these profiles change in different biological states. mdpi.commountsinaiexposomics.org
This compound has been identified in untargeted metabolomics studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS). scispace.com Computational metabolomics approaches are essential for processing the complex data generated by these analytical techniques, including peak detection, metabolite identification (often through comparison to databases like PubChem nih.govuni.luwikipedia.org and the use of predicted properties like collision cross-sections uni.lu), and statistical analysis to find significant metabolic changes. mdpi.commountsinaiexposomics.org
Future Directions and Emerging Research Areas
Development of Advanced Synthetic Biocatalysts for Specific Hydroxylations
The chemical synthesis of catechol estrogens, including 2-Hydroxymestranol from its parent compound Mestranol (B1676317), often involves challenges related to regioselectivity and the use of harsh reagents. nih.gov Biocatalysis, which uses enzymes to perform chemical transformations, offers a promising alternative, providing high selectivity under mild conditions. symeres.comnih.govmdpi.com Future research will likely focus on developing sophisticated biocatalysts specifically tailored for the hydroxylation of synthetic steroids like Mestranol.
Key research thrusts in this area include:
Enzyme Engineering and Directed Evolution: Techniques such as directed evolution can be used to tailor enzymes for specific industrial processes. This involves creating libraries of enzyme variants and screening them for improved activity and selectivity towards non-natural substrates like Mestranol. The goal is to evolve enzymes, such as cytochrome P450 monooxygenases or unspecific peroxygenases (UPOs), to exclusively catalyze hydroxylation at the C-2 position of the steroid's A-ring. symeres.comnih.gov
Genome Mining for Novel Biocatalysts: The vast biodiversity of microorganisms represents an untapped reservoir of novel enzymes. mdpi.com Genome mining approaches can identify genes encoding enzymes with potential steroid-modifying capabilities. These newly discovered enzymes could offer unique catalytic properties for producing this compound.
| Biocatalyst Class | Catalytic Function | Relevance to this compound Synthesis |
|---|---|---|
| Cytochrome P450 Monooxygenases (P450s) | Catalyze the oxidation of organic substances, including C-H bond hydroxylation. nih.gov | Can be engineered to achieve high regioselectivity for C-2 hydroxylation of the steroid A-ring. |
| Unspecific Peroxygenases (UPOs) | Utilize hydrogen peroxide to catalyze a wide range of oxyfunctionalization reactions. nih.gov | Offer potential for late-stage functionalization of complex molecules like Mestranol. symeres.com |
| Non-heme Fe2+/α-Ketoglutarate-Dependent Dioxygenases (αKGDs) | A diverse superfamily of enzymes capable of catalyzing reactions like hydroxylations. mdpi.com | Their broad substrate scope makes them interesting targets for engineering towards specific steroid hydroxylations. |
| Hydroxysteroid Dehydrogenases (HSDHs) | Catalyze the reduction of ketones to chiral alcohols, influencing steroid structure and function. rsc.org | While not directly hydroxylating, they are key in multi-enzyme cascade reactions for steroid modification. |
Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding
Understanding the complete metabolic journey of this compound within a biological system requires a holistic approach. Multi-omics, the integration of different "omics" data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for achieving this comprehensive view. mdpi.comnih.gov This approach can move research beyond identifying simple metabolic pathways to understanding the complex regulatory networks that govern the compound's effects.
Future research directions will likely involve:
Metabolomic Profiling: Advanced mass spectrometry techniques can be used to create detailed profiles of all metabolites present in a system after exposure to this compound. This helps in identifying not only its direct downstream products but also its broader impact on endogenous metabolic pathways. nih.govresearchgate.net
Proteomic and Transcriptomic Analysis: By analyzing changes in protein (proteomics) and RNA (transcriptomics) expression, researchers can identify the specific enzymes involved in metabolizing this compound. mdpi.com This can also reveal which cellular pathways are activated or suppressed in response to the compound.
Integrated Pathway Analysis: The true power of multi-omics lies in data integration. nih.govmdpi.com By combining metabolomic, proteomic, and transcriptomic data, researchers can construct detailed models of how this compound is processed and how it perturbs cellular networks, linking enzyme expression to metabolite formation and cellular response. acrabstracts.org
| Omics Layer | Data Provided | Application to this compound Research |
|---|---|---|
| Transcriptomics | Quantification of gene expression (mRNA levels). mdpi.com | Identifies genes encoding metabolic enzymes (e.g., COMT, P450s) that are up- or down-regulated upon exposure. |
| Proteomics | Quantification of protein abundance and post-translational modifications. mdpi.com | Confirms changes in the levels of metabolic enzymes and signaling proteins, providing a functional link to gene expression data. |
| Metabolomics | Global analysis of all small-molecule metabolites. nih.gov | Directly identifies this compound and its downstream metabolites, revealing the biochemical pathways it enters. |
| Multi-Omics Integration | A holistic view of the system by combining the above data layers. nih.gov | Creates a comprehensive model of the compound's metabolism, mechanism of action, and impact on cellular physiology. |
Application of Artificial Intelligence and Machine Learning in Chemical and Biochemical Research of this compound
The complexity of biochemical data necessitates advanced computational tools for analysis and prediction. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in this domain. hibiscuspublisher.com These approaches can uncover patterns in large datasets that are not apparent through traditional analysis, accelerating discovery in the study of compounds like this compound. frontiersin.org
Key applications in future research include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to predict the biological activity of a chemical based on its structure. arxiv.orgyoutube.com By training models on datasets of known estrogens and their metabolites, researchers can predict the receptor binding affinity, metabolic stability, and potential biological effects of this compound and related novel compounds.
Interpreting Complex Datasets: ML algorithms are adept at identifying patterns in the large datasets generated by multi-omics studies. nih.govresearchgate.net They can help classify metabolic profiles, identify key biomarkers of exposure, and build predictive models of cellular response to this compound.
Explainable AI for Mechanistic Insight: A significant advancement is the development of "explainable AI," which not only makes predictions but also highlights the chemical features responsible for those predictions. nih.govresearchgate.net This can reveal which parts of the this compound structure are crucial for its interactions with specific proteins, guiding the design of new molecules with tailored properties.
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Predicts biological activity from chemical structure. youtube.com | Enables rapid virtual screening and prediction of the biochemical properties of this compound derivatives without synthesis. |
| Deep Learning for Omics Data | Uses neural networks to find complex, non-linear patterns in large datasets. hibiscuspublisher.com | Can identify subtle changes in metabolic and gene expression networks induced by this compound. |
| Clustering Algorithms | Groups similar data points together, such as urine steroid profiles. nih.gov | Can help differentiate the metabolic fingerprint of this compound from that of other estrogens. |
| Explainable AI (XAI) | Provides rationales for ML model predictions, identifying key molecular features. researchgate.net | Reveals the specific structural motifs of this compound that determine its biological interactions and activity. |
Exploration of Undiscovered Biochemical Pathways and Downstream Signaling Events
While this compound is known as a metabolite of Mestranol, its own unique biochemical activities and signaling pathways are not fully understood. Future research must delve into the specific molecular interactions that differentiate it from its parent compound and from endogenous catechol estrogens.
Emerging areas of exploration include:
Receptor Interaction Profiling: Beyond the classical estrogen receptors, it is important to investigate whether this compound interacts with other nuclear receptors or cell surface receptors, such as G-protein coupled estrogen receptor (GPER). nih.gov Synthetic estrogens can exhibit unique receptor binding profiles, which may lead to distinct downstream signaling cascades.
Metabolic Activation and Redox Cycling: The catechol structure of this compound makes it susceptible to oxidation, forming semiquinone and quinone intermediates. These reactive species can participate in redox cycling, potentially influencing the cellular redox state and interacting with other cellular macromolecules.
Epigenetic Modifications: Estrogens are known to influence gene expression through epigenetic mechanisms. Research is needed to determine if this compound or its metabolites can induce persistent changes in DNA methylation or histone modification, thereby altering long-term gene expression patterns in target cells. nih.gov
Lysosomal Degradation Pathways: Recent research has explored how bifunctional molecules can link target proteins to lysosomal trafficking pathways for degradation (e.g., LYTACs). acs.org Understanding the unique interactions of this compound could inform the design of such molecules, although this remains a highly speculative and distant application. The fundamental signaling events downstream of its primary targets must first be elucidated. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-Hydroxymestranol in laboratory settings?
- Methodology : Synthesis typically involves hydroxylation of Mestranol using enzymatic or chemical catalysts. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps .
- Key Considerations : Batch-to-batch variability in synthetic yield (reported between 60-75% in early studies) necessitates rigorous quality control. Include spectral data (e.g., IR, mass spectra) in supplementary materials for peer validation .
Q. How is the metabolic pathway of this compound typically analyzed in preclinical models?
- Methodology : Use radiolabeled this compound in rodent models to track metabolite distribution via liquid scintillation counting. Pair with mass spectrometry (MS) to identify phase I/II metabolites. Ensure animal protocols comply with ethical guidelines for pharmacokinetic studies .
- Data Interpretation : Compare hepatic vs. extrahepatic metabolism rates. Early studies noted 70% hepatic clearance in rats, but species-specific differences require cross-validation in human cell lines .
Q. What analytical techniques are used to confirm the structural identity and purity of this compound?
- Methodology : X-ray crystallography for absolute configuration determination, supplemented by differential scanning calorimetry (DSC) to assess crystallinity. Purity thresholds (≥98%) should align with pharmacopeial standards for steroid analogs .
- Validation : Include comparative data with reference standards (e.g., USP Mestranol) in publications. Disclose any residual solvents or impurities detected via gas chromatography (GC) .
Advanced Research Questions
Q. How can researchers optimize experimental designs to account for batch variability in this compound synthesis?
- Methodology : Implement design of experiments (DoE) to assess critical process parameters (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model yield optimization. Statistical tools like ANOVA can identify significant variables .
- Case Study : A 2020 study reduced variability from ±12% to ±4% by standardizing solvent drying protocols. Replication data should be archived in open-access repositories .
Q. What methodological approaches are recommended to resolve contradictions between in vitro and in vivo pharmacological data?
- Analysis Framework : Conduct meta-analyses of dose-response relationships using PRISMA guidelines to identify confounding factors (e.g., plasma protein binding differences). Subgroup analyses by model system (e.g., cell lines vs. transgenic mice) can clarify discrepancies .
- Example : Disparate EC50 values (0.5 nM in vitro vs. 5 nM in vivo) may stem from bioavailability limitations. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile these differences .
Q. What strategies should be employed to validate target engagement specificity in mechanistic studies of this compound?
- Experimental Design : Combine CRISPR-Cas9 knockout models with competitive binding assays (e.g., surface plasmon resonance) to confirm estrogen receptor α (ERα) selectivity. Include negative controls (e.g., ERβ-selective ligands) to rule off-target effects .
- Data Quality : Report binding kinetics (Kd, kon/koff) with error margins. A 2015 study identified a 10-fold selectivity for ERα over ERβ, but reproducibility requires independent validation .
Data Presentation and Reproducibility
Q. How should raw data from this compound studies be curated to ensure reproducibility?
- Guidelines : Follow the Beilstein Journal’s standards: publish processed data (e.g., dose-response curves) in the main text, and deposit raw datasets (e.g., NMR spectra, chromatograms) in supplementary files. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
- Example : A 2021 study on metabolic stability included machine-readable CSV files for time-concentration profiles, enabling third-party reanalysis .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Approach : Use non-linear regression models (e.g., Hill equation) to calculate LD50 values. Apply Benjamini-Hochberg correction for multiple comparisons in transcriptomic data. Disclose confidence intervals and effect sizes per CONSORT guidelines .
- Case Study : A 2019 analysis of hepatotoxicity used Bayesian hierarchical models to account for inter-study heterogeneity, reducing false-positive rates by 22% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
